molecular formula C11H15Cl2N3S B12775344 Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- CAS No. 4300-92-9

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio-

Cat. No.: B12775344
CAS No.: 4300-92-9
M. Wt: 292.2 g/mol
InChI Key: RHSDTSRDLAIHTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is a chemical compound with significant applications in various fields It is known for its unique structure, which includes a semicarbazide group, two chloroethyl groups, a phenyl group, and a thio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- typically involves the reaction of semicarbazide with 2-chloroethyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the nucleophile used.

Scientific Research Applications

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The phenyl and thio groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Semicarbazide: A simpler analog without the chloroethyl and phenyl groups.

    1,1-Bis(2-chloroethyl)urea: Similar structure but lacks the thio group.

    4-Phenylsemicarbazide: Contains the phenyl group but lacks the chloroethyl and thio groups.

Uniqueness

Semicarbazide, 1,1-bis(2-chloroethyl)-4-phenyl-3-thio- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloroethyl and thio groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

4300-92-9

Molecular Formula

C11H15Cl2N3S

Molecular Weight

292.2 g/mol

IUPAC Name

1-[bis(2-chloroethyl)amino]-3-phenylthiourea

InChI

InChI=1S/C11H15Cl2N3S/c12-6-8-16(9-7-13)15-11(17)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,14,15,17)

InChI Key

RHSDTSRDLAIHTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.